molecular formula C8H17O4P B094744 Diethyl (3-oxobutyl)phosphonate CAS No. 1067-90-9

Diethyl (3-oxobutyl)phosphonate

Cat. No.: B094744
CAS No.: 1067-90-9
M. Wt: 208.19 g/mol
InChI Key: JTQRTGRGGCXPMU-UHFFFAOYSA-N
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Description

Diethyl (3-oxobutyl)phosphonate is a phosphorus-containing compound characterized by a phosphonate ester group (-PO(OR)₂) attached to a 3-oxobutyl chain. Its molecular structure combines a ketone functionality (3-oxo group) with a phosphonate moiety, enabling diverse reactivity in organic synthesis and materials science. This compound is frequently employed as a precursor in Horner-Wadsworth-Emmons reactions for olefination and in the construction of heterocycles due to its electrophilic α,β-unsaturated ketone system . Its structural versatility also lends itself to pharmacological applications, including anticancer and enzyme modulation studies .

Properties

CAS No.

1067-90-9

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

IUPAC Name

4-diethoxyphosphorylbutan-2-one

InChI

InChI=1S/C8H17O4P/c1-4-11-13(10,12-5-2)7-6-8(3)9/h4-7H2,1-3H3

InChI Key

JTQRTGRGGCXPMU-UHFFFAOYSA-N

SMILES

CCOP(=O)(CCC(=O)C)OCC

Canonical SMILES

CCOP(=O)(CCC(=O)C)OCC

Other CAS No.

1067-90-9

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Isomeric Phosphonates

Compound Oxo Position Key Reactivity Applications
Diethyl (3-oxobutyl)phosphonate 3 α,β-unsaturated ketone cyclocondensation Heterocycle synthesis
Diethyl (2-oxobutyl)phosphonate 2 Limited conjugation Intermediate in alkylation reactions

Halogenated Derivatives

Halogen substituents markedly influence reactivity and biological activity:

  • Diethyl (bromodifluoromethyl)phosphonate (CAS 65094-22-6): The bromine and fluorine atoms enhance electrophilicity, making this compound effective in cross-coupling reactions and enzyme inhibition studies. Its mechanism involves binding to nucleophilic residues (e.g., amines, thiols), which is less pronounced in non-halogenated analogs .
  • Diethyl iodomethylphosphonate : The iodine atom increases steric bulk and polarizability, favoring SN2 reactions. This contrasts with the 3-oxobutyl derivative, where the ketone group directs reactivity toward conjugate additions .

Pharmacological Comparison :

  • Aminated Cyclopropylmethylphosphonates: Derivatives like 3b and 3c (with pentylamino or benzylamino groups) exhibit potent anti-prostate cancer activity (IC₅₀ ≈ 45 µM), outperforming non-aminated analogs such as diethyl ((1-propylcyclopropyl)methyl)phosphonate. The amine group enhances cellular uptake and target binding .
  • Transdermal Enhancers : Diethyl hexadecylphosphonate shows 10-fold enhancement in indomethacin permeation due to its long alkyl chain, whereas shorter chains (e.g., octyl) are ineffective. The 3-oxobutyl derivative’s ketone group may reduce lipophilicity, limiting its utility in this application .

Table 2: Reaction Yields Under Alkaline Hydrolysis

Compound Conditions Yield (%)
30-Phosphonate of 3-acetylbetulin Room temperature 61
3-Acetyl-30-phosphonobetulinic acid Jones reagent oxidation 63
30-Phosphonate derivative of betulinic acid Hydrolysis at C3 66

Adapted from

Preparation Methods

Reaction Mechanism and Substrate Scope

The lithiated diethyl prop-2-enylphosphonate (1a ) serves as a versatile nucleophile in reactions with α,β-unsaturated ketones. This reagent exhibits ambident reactivity, attacking either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition) of the substrate. For instance, the reaction with methyl vinyl ketone proceeds via 1,4-addition, yielding diethyl 1-(3-oxobutyl)prop-2-enylphosphonate (2 ) as the primary product (Scheme 1). The selectivity for conjugate addition is influenced by the electronic and steric properties of the substrate, as well as the reaction temperature and solvent.

Scheme 1 : Conjugate addition of 1a to methyl vinyl ketone.

Optimization of Reaction Conditions

The synthesis of 2 is conducted in anhydrous tetrahydrofuran (THF) at −78°C under nitrogen atmosphere. Slow warming to room temperature ensures complete conversion, followed by aqueous workup and column chromatography (45% yield). Key spectral data for 2 include:

  • IR (cm⁻¹) : 1712 (C=O), 1636 (C=C)

  • ¹H NMR (δ) : 1.18 (t, 6H, POEt₂), 2.20 (s, 3H, COCH₃), 6.04 (m, 2H, CH=CH)

  • ³¹P NMR (δ) : 14.5 ppm

Isomerization and Tandem Reactions

Prototropic Isomerization

Under basic conditions (e.g., EtONa/EtOH), 2 undergoes prototropic isomerization to form diethyl 3-(3-oxobutyl)prop-1-enylphosphonate (3 ). This transformation is driven by the thermodynamic stability of the conjugated system. The isomerization process is monitored via ³¹P NMR, which reveals a distinct shift from δ 14.5 to δ 24.3 ppm.

Tandem Michael Addition-Annulation

When 1a reacts with cyclic α,β-unsaturated ketones (e.g., cyclohexenone), a tandem Michael addition-annulation sequence occurs, producing bicyclic phosphonates such as 3-(diethoxyphosphorylmethyl)-5-phenylcyclohexanone (6a ) in 66% yield (Scheme 2). This method highlights the utility of phosphonate reagents in constructing complex carbocyclic frameworks.

Scheme 2 : Annulation reaction with cyclohexenone.

Industrial-Scale Synthesis and Process Optimization

BatchTEP (kg)DEP Heel (kg)Yield (%)Acidity (mg KOH/g)
160.4629.597.52.2
260.5529.596.42.4
360.6029.597.22.3

Structural Elucidation and Spectroscopic Validation

NMR Spectroscopy

The regiochemistry of adducts is unambiguously assigned using ¹H, ¹³C, and ³¹P NMR. For 2 , the ³¹P signal at δ 14.5 ppm confirms the allylic phosphorus environment, while the ¹³C NMR reveals two sp² carbons at δ 121.4 and 148.1 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of 2 shows a molecular ion peak at m/z 248 (M⁺), with fragment ions at m/z 205 (loss of C₃H₇) and 149 (loss of POEt₂) .

Q & A

Q. What are the established synthetic routes for preparing diethyl (3-oxobutyl)phosphonate, and how do reaction conditions impact yield?

this compound is commonly synthesized via diazo transfer reactions or through modifications of α-diazocarbonyl compounds. A key method involves treating dialkyl (2-oxopropyl)phosphonates with diazo transfer reagents like p-acetamidobenzenesulfonyl azide under basic conditions . For example, optimal yields (>75%) are achieved using anhydrous solvents (e.g., THF) and temperatures between 0–5°C to suppress side reactions. Evidence from MIT protocols highlights the critical role of stoichiometric control of the diazo donor to avoid explosive diazo accumulation .

Q. How is ³¹P NMR spectroscopy utilized to characterize this compound and verify purity?

³¹P NMR is the primary analytical tool for confirming the structure and purity of this compound. The phosphonate group exhibits a distinct chemical shift in the range of δ 20–25 ppm, with splitting patterns revealing coupling to adjacent protons (e.g., J₃₁P-¹H ≈ 15–20 Hz). Contaminants like unreacted starting materials or hydrolysis products (e.g., phosphoric acid derivatives) can be identified via shifts outside this range . For example, diethyl phosphate (δ ~0 ppm) and methylphosphonate (δ ~30 ppm) are easily distinguishable .

Q. What are the primary applications of this compound in organic synthesis?

This compound is widely used as a reagent in the Ohira-Bestmann reaction for the one-carbon homologation of aldehydes to terminal alkynes. The reaction proceeds via in situ generation of a diazo intermediate, which undergoes base-mediated elimination to yield alkynes with >80% efficiency under mild conditions (room temperature, methanol solvent) . Its phosphonate group enhances stability compared to traditional diazomethane-based reagents .

Q. What safety precautions are critical when handling this compound?

The compound is thermally sensitive and may decompose exothermically above 40°C. Hazard analyses emphasize using blast shields, fume hoods, and personal protective equipment (gloves, goggles). Storage recommendations include refrigeration (2–8°C) in amber glass under inert gas (argon) to prevent diazo degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the Ohira-Bestmann reaction using this compound?

Yield optimization requires balancing base strength and solvent polarity. For electron-deficient aldehydes, stronger bases (e.g., KOtBu) in DMF improve deprotonation efficiency, while polar aprotic solvents (e.g., DMSO) stabilize intermediates. Evidence from scaled-up protocols (10 mmol) shows that slow addition of the aldehyde (1–2 hrs) minimizes side reactions like aldol condensation . Kinetic studies suggest maintaining pH >10 to ensure complete diazo activation .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. GC-MS) when characterizing reaction products?

Discrepancies between ³¹P NMR and gas chromatography (GC) data often arise from volatile byproducts or overlapping peaks. For example, GC analysis of diethyl phosphonate mixtures may fail to resolve methylphosphonate and phosphate derivatives due to similar retention times . Cross-validation using IR spectroscopy (e.g., 4.15-μm band for phosphonate) and distillation followed by fractional crystallization can isolate components for unambiguous identification .

Q. What are the advantages of in situ generation of this compound derivatives compared to pre-isolated reagents?

In situ methods (e.g., using sulfonyl azides) avoid handling hazardous isolated diazo compounds and reduce costs. For instance, Jepsen et al. demonstrated that stable sulfonyl azides generate the reactive diazo species on demand, enabling scalable alkyne synthesis (up to 100 g) with minimal safety risks . However, pre-isolated reagents offer better reproducibility for small-scale reactions (<1 mmol) .

Q. What strategies prevent decomposition of this compound during long-term storage?

Decomposition pathways include hydrolysis (via ambient moisture) and photolytic cleavage. Stabilization methods include:

  • Lyophilization and storage under vacuum (<1 mmHg) .
  • Addition of radical inhibitors (e.g., BHT at 0.1% w/w) to suppress oxidative degradation .
  • Periodic ³¹P NMR monitoring to detect early-stage degradation (e.g., new peaks at δ 5–10 ppm indicating phosphate formation) .

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